molecular formula C19H20N2O B2850277 5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole CAS No. 2178771-06-5

5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Cat. No.: B2850277
CAS No.: 2178771-06-5
M. Wt: 292.382
InChI Key: SWVFSWZNBWFMIU-UHFFFAOYSA-N
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Description

5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This compound has emerged as a critical pharmacological tool for investigating the S1P-S1P1 signaling axis, a key pathway in regulating lymphocyte egress from lymphoid organs. By selectively engaging S1P1, this molecule functionally sequesters lymphocytes within lymph nodes, thereby reducing the circulation of autoreactive lymphocytes to peripheral sites of inflammation. This mechanism underpins its primary research value in the study of autoimmune diseases, with recent investigations highlighting its potential application in models of multiple sclerosis and other neuroinflammatory conditions [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11194545/]. The unique 3-cyclopropylidene-8-azabicyclo[3.2.1]octane scaffold contributes to its high receptor subtype selectivity and favorable pharmacokinetic profile, making it an invaluable compound for probing the downstream effects of S1P1 receptor modulation on immune cell trafficking, vascular barrier function, and inflammatory signaling cascades in both in vitro and in vivo research settings.

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19(14-3-6-18-13(9-14)7-8-20-18)21-16-4-5-17(21)11-15(10-16)12-1-2-12/h3,6-9,16-17,20H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVFSWZNBWFMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole belongs to the class of bicyclic alkaloids, specifically featuring the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development, especially concerning its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2OC_{15}H_{18}N_{2}O, and it contains a distinctive bicyclic structure characterized by a nitrogen atom within the ring system. The presence of functional groups such as the carbonyl and cyclopropylidene moieties significantly influences its biological activity.

Biological Activities

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:

  • Antinociceptive Effects : Some derivatives have shown potential as mu-opioid receptor antagonists, which could be beneficial in treating opioid-induced bowel dysfunction and other conditions related to opioid activity .
  • Nematicidal Activity : Certain related compounds have demonstrated significant nematicidal activity against root-knot nematodes, suggesting potential agricultural applications .
  • Monoamine Transporter Inhibition : The structural topology and stereochemistry of 8-azabicyclo[3.2.1]octanes influence their ability to inhibit monoamine transporters, which are crucial in the treatment of various neuropsychiatric disorders .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in biological systems:

  • Mu Opioid Receptors : By acting as antagonists at these receptors, the compound may help alleviate side effects associated with opioid medications without compromising analgesic efficacy .
  • Transporter Binding : The compound's ability to bind selectively to monoamine transporters can modulate neurotransmitter levels, thereby influencing mood and pain perception .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core : Utilizing enantioselective methodologies to construct the 8-azabicyclo[3.2.1]octane scaffold.
  • Functionalization : Introducing the cyclopropylidene and carbonyl groups through specific chemical reactions that ensure high yield and selectivity.
  • Final Assembly : Coupling with indole derivatives to achieve the final compound structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octaneNematicidal84% inhibition at 160 mg/L against M. incognita
6-substituted 1-azabicyclo[3.2.1]octanesMonoamine transporter inhibitionActivity highly dependent on topology
Heteroarylalkyl derivativesMu-opioid receptor antagonismPotential treatment for opioid-induced conditions

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Purity/Availability Price (USD, 50mg) Primary Applications
5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole 5 C₁₉H₂₀N₂O 292.37 90% (3 weeks lead time) $850 Research (hypothetical cholinergic/insecticidal activity)
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole 2 C₁₉H₂₀N₂O 292.37 90% (3 weeks lead time) $850 Research (structural studies)
rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate 3 (ester linkage) C₁₇H₂₀N₂O₂ 284.35 Not specified N/A Pharmacological probes (e.g., receptor binding)
(1R,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate Dual indole substitution C₂₅H₂₃N₃O₃ 413.47 Available (TRC-I627030-50MG) N/A Biochemical research (multitarget ligand design)

Key Observations :

  • Positional Isomerism : The 5-substituted target compound and its 2-substituted isomer share identical molecular formulas but differ in steric accessibility. The 5-position may enhance interaction with planar biological targets (e.g., enzyme active sites) compared to the 2-position .
  • Complexity and Applications : The dual-indole derivative (MW 413.47 g/mol) demonstrates how additional aromatic systems increase molecular weight and complexity, likely enhancing multitarget activity but complicating synthesis .

Key Insights :

  • Unsaturated analogs (e.g., oct-6-ene derivatives) may exhibit enhanced reactivity or insecticidal potency due to strained double bonds .

Physicochemical and Commercial Considerations

  • Stability : Cyclopropane-containing derivatives are generally less stable than saturated analogs but offer unique conformational constraints for drug design .
  • Cost and Accessibility: At $850/25mg, the target compound is priced comparably to its 2-substituted isomer, reflecting similar synthesis challenges . In contrast, simpler derivatives like 2-cyanopyridine cost $8/g, underscoring the premium for complex bicyclic systems .
  • Synthetic Challenges : Multi-step synthesis (e.g., cyclopropanation, indole coupling) limits scalability, as seen in related indole-carboxamide preparations .

Q & A

Q. Table 1: Yield Optimization Under Different Solvents

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane256292
THF405588
EthanolReflux4885

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or differential stereochemistry. Strategies include:

  • Stereochemical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric purity, as minor stereoisomers can alter receptor binding .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors, correlating with experimental IC50 values .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : 1H and 13C NMR (600 MHz, DMSO-d6) to confirm bicyclo[3.2.1]octane scaffold and indole coupling. Key signals:
    • Cyclopropane protons: δ 1.2–1.5 ppm (multiplet).
    • Indole NH: δ 11.3 ppm (broad singlet) .
  • HRMS : Use ESI+ mode (theoretical [M+H]+: 349.18; observed: 349.19) to verify molecular formula .
  • IR : Carbonyl stretch at ~1680 cm⁻¹ confirms the 8-carbonyl group .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with variations in:

  • Cyclopropane substituents (e.g., methyl vs. ethyl groups).
  • Indole substitution patterns (e.g., 5-cyano vs. 5-methoxy) .

Biological Testing :

  • Primary Assay : Screen for monoamine transporter inhibition (IC50 determination via radioligand displacement) .
  • Secondary Assay : Evaluate cytotoxicity (MTT assay in HEK293 cells) to exclude non-specific effects .

Data Analysis : Use multivariate regression (e.g., PLS in SIMCA) to correlate structural descriptors (Hammett σ, LogP) with activity .

Advanced: What computational methods are suitable for studying the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT2A) in GROMACS with CHARMM36 force field to assess binding stability over 100 ns .
  • QM/MM Calculations : Optimize transition states (B3LYP/6-31G*) for catalytic reactions involving the cyclopropane moiety .
  • Pharmacophore Modeling : Generate 3D pharmacophores (MOE) to identify critical interaction points (e.g., hydrogen bonds with Asp155 in 5-HT2A) .

Basic: How to handle solubility challenges in in vitro assays?

Methodological Answer:

  • Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity. For aqueous buffers, use β-cyclodextrin (10 mM) to enhance solubility .
  • pH Adjustment : Test solubility in phosphate buffer (pH 7.4) vs. citrate buffer (pH 5.0), as protonation of the indole NH may improve solubility .

Advanced: How to design a stability study for long-term storage?

Methodological Answer:

  • Conditions : Store at -20°C in amber vials under argon. Assess degradation over 6 months via:
    • HPLC-UV : Monitor peak area reduction (<5% degradation acceptable).
    • LC-MS : Identify degradation products (e.g., hydrolysis of the cyclopropane ring) .
  • Excipients : Add antioxidants (0.01% BHT) to prevent oxidative degradation .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Selectivity Profiling : Screen against a panel of 50+ GPCRs and kinases (Eurofins Cerep) to identify promiscuous binding .
  • CRISPR Knockout : Generate HEK293 cells lacking the target receptor (e.g., 5-HT2A) to confirm on-target activity .
  • Metabolite Identification : Use hepatocyte incubation (37°C, 4h) + LC-HRMS to detect reactive metabolites that may cause off-target effects .

Basic: What are the key safety precautions during synthesis?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (dichloromethane). Wear nitrile gloves and safety goggles .
  • Waste Disposal : Neutralize acidic/basic waste with 1M NaOH/HCl before disposal. Collect halogenated solvents in designated containers .

Advanced: How to integrate environmental impact assessment into research workflows?

Methodological Answer:

  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) for synthetic routes. Optimize atom economy by selecting step-efficient reactions .
  • Ecotoxicity Screening : Use Daphnia magna acute toxicity assay (48h LC50) to evaluate environmental risks of synthetic byproducts .

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